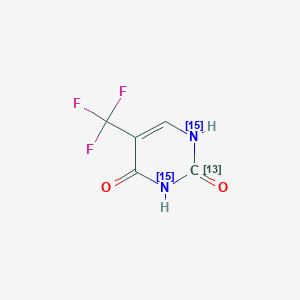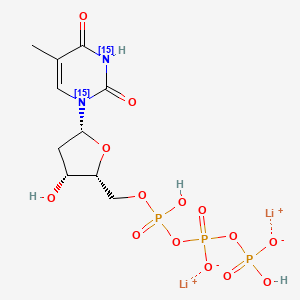
Deoxythymidine-5'-triphosphate-15N2 (dilithium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deoxythymidine-5’-triphosphate-15N2 (dilithium) is a nucleoside triphosphate that is labeled with nitrogen-15 isotopes. It is a derivative of deoxythymidine-5’-triphosphate, which is one of the four nucleoside triphosphates used in the synthesis of DNA. The labeling with nitrogen-15 makes it useful for various scientific research applications, particularly in the fields of molecular biology and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of deoxythymidine-5’-triphosphate-15N2 (dilithium) involves the incorporation of nitrogen-15 isotopes into the deoxythymidine-5’-triphosphate molecule. This can be achieved through chemical synthesis methods that utilize nitrogen-15 labeled precursors. The reaction conditions typically involve the use of specific solvents, catalysts, and temperature controls to ensure the successful incorporation of the isotopes.
Industrial Production Methods
In industrial settings, the production of deoxythymidine-5’-triphosphate-15N2 (dilithium) may involve large-scale synthesis processes that are optimized for efficiency and yield. These processes often include the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Deoxythymidine-5’-triphosphate-15N2 (dilithium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired outcome, but they typically involve controlled temperatures, pH levels, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized nucleoside triphosphates, while substitution reactions may yield modified nucleoside triphosphates with different functional groups.
科学的研究の応用
Deoxythymidine-5’-triphosphate-15N2 (dilithium) has a wide range of scientific research applications, including:
Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: The compound is utilized in DNA synthesis and replication studies, as well as in the investigation of DNA repair mechanisms.
Medicine: It is employed in the development of diagnostic assays and therapeutic agents, particularly in the field of oncology.
Industry: The compound is used in the production of labeled nucleotides for various industrial applications, including the manufacturing of pharmaceuticals and biotechnology products.
作用機序
The mechanism of action of deoxythymidine-5’-triphosphate-15N2 (dilithium) involves its incorporation into DNA during the synthesis process. The nitrogen-15 labeling allows researchers to track the incorporation and distribution of the compound within the DNA molecule. This provides valuable insights into DNA synthesis, replication, and repair mechanisms. The molecular targets and pathways involved include DNA polymerases and other enzymes that participate in DNA metabolism.
類似化合物との比較
Similar Compounds
Deoxythymidine-5’-triphosphate: The unlabeled form of the compound, used in standard DNA synthesis.
Deoxythymidine-5’-triphosphate-13C10,15N2: A similar compound labeled with both carbon-13 and nitrogen-15 isotopes.
Deoxythymidine-5’-triphosphate sodium hydrate: A sodium salt form of the compound used in various biochemical applications.
Uniqueness
Deoxythymidine-5’-triphosphate-15N2 (dilithium) is unique due to its specific nitrogen-15 labeling, which makes it particularly useful for studies involving nitrogen metabolism and isotope tracing. This labeling provides distinct advantages in terms of sensitivity and specificity in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
特性
分子式 |
C10H15Li2N2O14P3 |
|---|---|
分子量 |
496.1 g/mol |
IUPAC名 |
dilithium;[[hydroxy-[[(2R,3R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo(1,3-15N2)pyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O14P3.2Li/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7-,8-;;/m1../s1/i11+1,12+1;; |
InChIキー |
HGQGGFXJPYJQGW-XQSYSHBRSA-L |
異性体SMILES |
[Li+].[Li+].CC1=C[15N](C(=O)[15NH]C1=O)[C@H]2C[C@H]([C@H](O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
正規SMILES |
[Li+].[Li+].CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12387265.png)
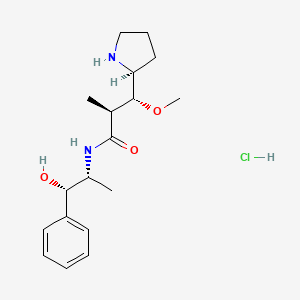
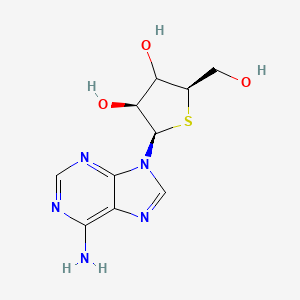
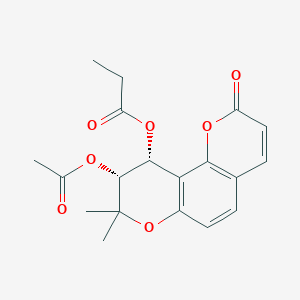

![1-[6-(Benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol](/img/structure/B12387309.png)
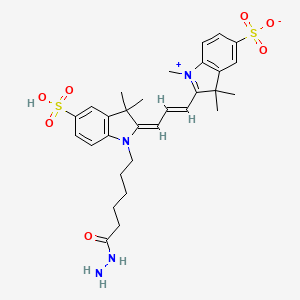


![5H-Pyrido[4,3-b]carbazole-5,11(6H)-dione](/img/structure/B12387326.png)
![dimethyl (19R,20S)-14-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-5-ethenyl-10-(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaene-20,21-dicarboxylate](/img/structure/B12387331.png)
